2-Amino-5,6-dihydroxytetralin
Overview
Description
2-Amino-5,6-dihydroxytetralin is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.216 g/mol . This compound is characterized by the presence of an amino group and two hydroxyl groups on a tetralin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydroxytetralin typically involves the reduction of 5,6-dimethoxy-2-nitrotetralin followed by demethylation . The reaction conditions for this process include the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst. The demethylation step is often carried out using boron tribromide (BBr₃) or other strong acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dihydroxytetralin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted tetralin derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5,6-dihydroxytetralin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dihydroxytetralin involves its interaction with dopamine receptors in the brain . It acts as a dopamine receptor agonist, meaning it can bind to and activate these receptors. This interaction can influence various neurological processes, including motor control and behavior. The compound’s effects are mediated through the modulation of dopamine levels and receptor activity in the central nervous system.
Comparison with Similar Compounds
2-Amino-5,6-dihydroxytetralin can be compared with other similar compounds, such as:
2-Amino-6,7-dihydroxytetralin: Another dopamine receptor agonist with similar but distinct pharmacological properties.
Apomorphine: A well-known dopamine receptor agonist used in the treatment of Parkinson’s disease.
Piribedil: Another dopamine receptor agonist with applications in neurology.
The uniqueness of this compound lies in its specific structure and the position of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1,4,7,12-13H,2-3,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRTTIHBZCVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37096-30-3 (hydrobromide) | |
Record name | 2-Amino-5,6-dihydroxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90944085 | |
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21489-74-7 | |
Record name | 2-Amino-5,6-dihydroxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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